molecular formula C9H8BrN3 B13937162 3-(4-Bromo-3-methylphenyl)-1h-1,2,4-triazole

3-(4-Bromo-3-methylphenyl)-1h-1,2,4-triazole

Cat. No.: B13937162
M. Wt: 238.08 g/mol
InChI Key: FDERMDFQPSEUMV-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-methylphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a bromo-substituted phenyl ring attached to the triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-3-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-methylbenzohydrazide with formamide under acidic conditions to yield the desired triazole compound . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-methylphenyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can lead to the formation of triazole N-oxides.

Scientific Research Applications

5-(4-Bromo-3-methylphenyl)-1H-1,2,4-triazole has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-(4-bromo-3-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromo-substituted phenyl ring can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromo-3-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the bromo-substituted phenyl ring and the triazole moiety makes it a versatile compound with diverse applications in research and industry.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

5-(4-bromo-3-methylphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C9H8BrN3/c1-6-4-7(2-3-8(6)10)9-11-5-12-13-9/h2-5H,1H3,(H,11,12,13)

InChI Key

FDERMDFQPSEUMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=NN2)Br

Origin of Product

United States

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